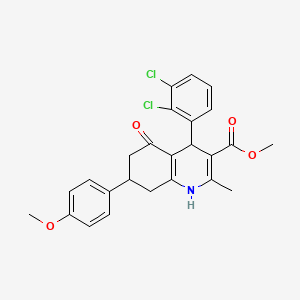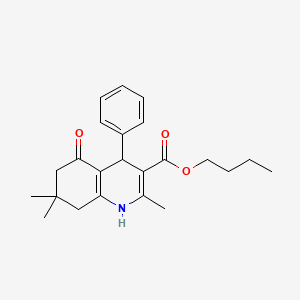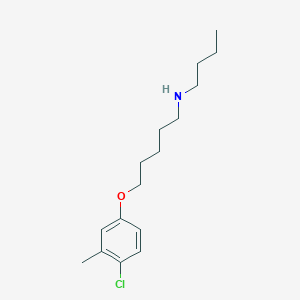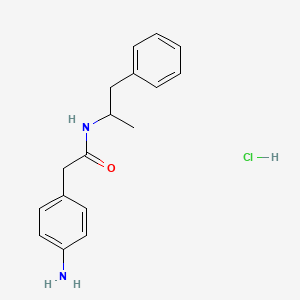![molecular formula C17H23N5O2S B5154443 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of CK2 has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Mécanisme D'action
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit CK2 activity, leading to the inhibition of cancer cell growth and induction of apoptosis. 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide is its specificity for CK2, which makes it a potentially safer and more effective therapeutic agent compared to non-specific kinase inhibitors. However, one limitation of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness as a standalone therapy and may require combination therapy with other agents.
Orientations Futures
For 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide research include further evaluation of its efficacy in clinical trials for the treatment of various cancers and neurodegenerative disorders. In addition, future research may focus on the development of more potent and selective CK2 inhibitors. Finally, the potential use of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide in combination therapy with other agents for the treatment of cancer and other diseases may also be explored.
Méthodes De Synthèse
The synthesis of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide involves several steps, starting with the reaction of 1-cyclohexyl-1H-tetrazole-5-thiol with 2-bromoethyl phenyl ether to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl phenyl ether. This compound is then reacted with ethyl acetate in the presence of potassium carbonate to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl acetate. The final step involves the reaction of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl acetate with 2-phenoxyethylamine to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide.
Applications De Recherche Scientifique
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been extensively studied in preclinical models of various cancers, including breast cancer, prostate cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition to cancer, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been studied in preclinical models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c23-16(18-11-12-24-15-9-5-2-6-10-15)13-25-17-19-20-21-22(17)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVJJRAJHVWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)

![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)

![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)

![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)


![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)